Ethyl 4-(3-nitrophenyl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(3-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)19/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWAMAIMGEQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571397 | |
| Record name | Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108620-55-9 | |
| Record name | Ethyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by esterification. The nitration step typically involves the reaction of ethyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester group is a primary reaction pathway, occurring under both acidic and basic conditions.
Acidic Hydrolysis
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Conditions : Aqueous HCl (1–6 M), reflux (80–100°C)
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
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Products : 4-(3-Nitrophenyl)benzoic acid and ethanol.
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Rate Studies :
Alkaline Hydrolysis
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Conditions : NaOH (0.1–1 M), aqueous ethanol, 25–60°C
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Mechanism : Nucleophilic attack by OH at the carbonyl carbon, forming a tetrahedral intermediate.
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Kinetics :
Second-order rate constants () follow Brønsted slopes (), indicating a concerted ANDN mechanism .
Nucleophilic Substitution
The ethoxy group undergoes substitution with amines and other nucleophiles:
Aminolysis
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Conditions : Excess alicyclic amines (e.g., piperidine) in ethanol–water (44 wt%), 25°C
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Mechanism : Formation of zwitterionic (T) and anionic (T) tetrahedral intermediates .
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Key Data :
Thiolysis
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Conditions : Arylthiols (e.g., 4-nitrophenylthiol), DMF, 50°C
Reduction of the Nitro Group
The meta-nitro group is reduced to an amine under catalytic hydrogenation:
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Conditions : H (1 atm), Pd/C catalyst, ethanol, 25°C
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Products : Ethyl 4-(3-aminophenyl)benzoate.
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Yield : >90% with no over-reduction observed.
Electrophilic Aromatic Substitution
The aromatic ring undergoes nitration and halogenation:
Nitration
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Conditions : HNO/HSO, 0–5°C
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Products : Di- and trinitro derivatives (e.g., 3,5-dinitro isomer).
Halogenation
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Conditions : Cl/FeCl or Br/FeBr
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Regioselectivity : Para to the existing nitro group due to its strong meta-directing effect.
Oxidation Reactions
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Oxidizing Agents : KMnO (acidic), CrO
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Products : Nitrobenzoic acid derivatives via cleavage of the ester group.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(3-nitrophenyl)benzoate is utilized as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of local anesthetics and other therapeutic agents. For instance, it has been explored in the design of benzoate compounds like tetracaine and pramocaine, which are evaluated for their anesthetic properties through various testing methods including surface and block anesthesia.
Biochemical Studies
The compound serves as a substrate in enzymatic hydrolysis studies, particularly focusing on para-substituted nitrophenyl benzoate esters. Research has indicated that its hydrolysis can provide insights into enzyme mechanisms and catalytic processes . This application is vital in understanding how enzymes interact with substrates, which can lead to advancements in biocatalysis.
Materials Science
In materials science, this compound has potential applications in developing novel materials with specific optical or electronic properties. Its unique electronic characteristics due to the nitro group can be harnessed for creating advanced materials used in electronics or photonics.
Case Study 1: Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit anticancer activities by inhibiting specific enzymes involved in cancer progression. Studies on related compounds have shown significant reductions in cell viability in cancer cell lines at micromolar concentrations, indicating potential therapeutic applications.
Case Study 2: Enzymatic Hydrolysis
A study focusing on the enzymatic hydrolysis of para-substituted nitrophenyl benzoate esters found a correlation between the Mulliken charge on the carbonyl carbon and the σ constant, highlighting the importance of electronic properties in enzymatic reactions involving this class of compounds .
Mechanism of Action
The mechanism of action of ethyl 4-(3-nitrophenyl)benzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further chemical reactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents on the benzoate or phenyl rings, altering their molecular weights, polarities, and applications.
Notes:
- The nitro group in this compound likely enhances electrophilicity compared to non-nitro analogs, facilitating nucleophilic substitution or reduction reactions.
- Ethyl 4-nitrophenylacetate’s acetoxy group may increase metabolic stability compared to ester derivatives .
Antiplatelet Agents
- YD-3 : Inhibits platelet aggregation by targeting PAR4, a thrombin receptor. Its indazole-benzyl substituent is critical for receptor binding .
Antitumor Candidates
- Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate and its hydrazine derivative () show antitumor activity, attributed to thiourea and hydrazine moieties enhancing DNA interaction .
Physicochemical and Structural Insights
- Electron-Withdrawing Effects : The nitro group in this compound increases the electrophilicity of the ester carbonyl, enhancing reactivity in nucleophilic acyl substitutions.
- Solubility : Compared to hydroxylated analogs (e.g., Ethyl 4-hydroxy-3-nitrobenzoate, MW 211.17 ), the nitro group may reduce aqueous solubility but improve lipid membrane permeability.
Biological Activity
Ethyl 4-(3-nitrophenyl)benzoate is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate group and a nitrophenyl substituent. The nitro group at the meta position significantly influences the compound's reactivity and biological activity. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 269.30 g/mol
Enzymatic Hydrolysis
One of the primary areas of research involving this compound is its role in biocatalytic hydrolysis. Studies have shown that this compound can be hydrolyzed by various enzymes, leading to insights into enzyme-catalyzed reactions. The correlation between the carbonyl carbon Mulliken charge and the σ constant indicates that electronic properties play a crucial role in its enzymatic interactions.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Related compounds with nitrophenyl groups often exhibit significant antibacterial activities due to their ability to interfere with bacterial cell processes. For instance, studies have indicated that compounds with similar structures can inhibit bacterial topoisomerases, which are essential for DNA replication .
Synthesis and Biological Evaluation
Research has demonstrated various synthetic routes for this compound, followed by biological evaluations against different microbial strains. The compound was tested for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited marked activity, suggesting potential therapeutic applications .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the nitrophenyl group could enhance the biological activity of benzoate esters. For example, altering the position of the nitro group affects the compound's reactivity and interaction with biological targets .
Case Studies
- Antibacterial Activity Assessment : In a study assessing various synthesized derivatives of this compound, compounds were tested against a range of bacterial strains. Results showed that specific modifications led to increased potency against resistant strains, indicating a promising avenue for antibiotic development .
- Enzyme Inhibition : Another investigation focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management. Compounds derived from this compound demonstrated significant inhibitory effects, suggesting potential applications in diabetes therapeutics .
Comparative Analysis
The following table summarizes the structural variations and their corresponding biological activities:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-(2-nitrophenyl)benzoate | Para-substituted | Different position of nitro group affects reactivity | Moderate antibacterial activity |
| Ethyl 4-(4-nitrophenyl)benzoate | Para-substituted | Higher electron-withdrawing effect from para position | High antibacterial activity |
| Ethyl 4-(phenyl)benzoate | Unsubstituted | Lacks nitro group; serves as a comparison | Low antibacterial activity |
| Ethyl 2-(3-nitrophenyl)benzoate | Meta-substituted | Different substitution pattern affects properties | Variable antibacterial activity |
Q & A
Q. What are the primary synthetic routes for Ethyl 4-(3-nitrophenyl)benzoate, and how are intermediates validated?
this compound can be synthesized via multi-step reactions. For example, a common approach involves:
- Reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form a thiocarbamoyl intermediate, followed by deamination to yield isothiocyanate derivatives .
- Alternatively, β-oxo esters like ethyl 3-(4-nitrophenyl)-3-oxopropanoate are synthesized via condensation reactions using ethyl acid malonate and nitrobenzoyl chlorides . Validation : Intermediates are confirmed using thin-layer chromatography (TLC) for purity, with final products characterized via H/C-NMR, IR spectroscopy, and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H-NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm), while C-NMR confirms carbonyl (C=O, ~165–170 ppm) and nitro group positions .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1520 cm (NO stretching) validate functional groups .
- TLC : Used to monitor reaction progress and confirm purity using silica gel plates and UV visualization .
Advanced Research Questions
Q. How do structural modifications of this compound derivatives impact antitumor activity?
Substituents on the benzene ring influence bioactivity. For instance:
- Derivatives with hydrazine-based side chains (e.g., ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate) exhibit enhanced antitumor properties due to improved hydrogen bonding with biological targets .
- Crystal structure analysis (via SHELX software) reveals that planarity and electron-withdrawing groups (e.g., nitro) increase intercalation potential with DNA .
Q. What experimental challenges arise in optimizing resin formulations containing this compound as a co-initiator?
- Reactivity Trade-offs : Ethyl 4-(dimethylamino)benzoate shows higher reactivity in resin cements than methacrylate-based amines but is less responsive to diphenyliodonium hexafluorophosphate (DPI), which enhances radical generation in slower systems .
- Physical Properties : Resins with a 1:2 camphorquinone/amine ratio exhibit superior mechanical strength compared to 1:1 ratios, highlighting the need for stoichiometric optimization .
Q. How can this compound derivatives be tailored for photophysical applications like OLEDs?
- Substitution with pyrazoline or naphthyl groups (e.g., ethyl 4-(3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzoate) introduces solvatochromic effects, enabling tunable emission wavelengths .
- Computational studies (e.g., dipole moment calculations) guide molecular design to improve charge transport in OLED layers .
Q. What strategies resolve contradictions in reaction yields during the synthesis of nitro-substituted benzoate derivatives?
- Side Reactions : Nitro groups can sterically hinder esterification; using polar aprotic solvents (e.g., THF) and low temperatures minimizes byproducts .
- Catalytic Optimization : Lewis acids (e.g., AlCl) improve electrophilic substitution efficiency in nitrobenzoyl chloride intermediates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
